3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17459061
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid -](/images/structure/VC17459061.png)
Molecular Formula | C9H9NO3 |
---|---|
Molecular Weight | 179.17 g/mol |
IUPAC Name | 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H9NO3/c11-8-7(9(12)13)6-3-1-2-5(6)4-10-8/h4H,1-3H2,(H,10,11)(H,12,13) |
Standard InChI Key | QVUMPFIWKWKREK-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CNC(=O)C(=C2C1)C(=O)O |
3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure, which combines a cyclopentane ring with a pyridine ring. This compound belongs to the broader class of heterocyclic compounds, distinguished by the presence of at least one heteroatom, typically nitrogen, in its ring structure. The IUPAC name indicates the presence of a carboxylic acid functional group at the 4-position of the cyclopenta[c]pyridine ring.
Synthesis and Reaction Conditions
The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes require specific catalysts, such as palladium or nickel, and solvents like dimethylformamide or toluene. Controlled temperatures are essential to optimize yield and purity. Techniques such as chromatography are often employed for purification after synthesis.
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions, depending on the specific transformation desired. Common reagents used include those that target the carboxylic acid or ketone groups. Reaction conditions vary based on the transformation but generally require careful control of temperature and pH.
Biological Activity and Applications
3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has been studied for its potential effects on enzyme inhibition and modulation. Data supporting these mechanisms often come from biochemical assays and molecular docking studies. The compound has several applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume